N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride
Overview
Description
“N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride” is a chemical compound with the CAS Number: 1048947-48-3 . It has a molecular weight of 223.75 .
Molecular Structure Analysis
The linear formula of “this compound” is C13 H17 N . Cl H . The Inchi Code is 1S/C13H17N.ClH/c1-13 (2,3)14-11-7-10-12-8-5-4-6-9-12;/h4-6,8-9,14H,11H2,1-3H3;1H .Scientific Research Applications
Another relevant study by Jankowski et al. (1999) on the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes showcases the importance of chirality in synthetic chemistry, which could be applicable to the synthesis and applications of chiral derivatives of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride (Jankowski et al., 1999).
Furthermore, the study on the mechanism of ligand-assisted, copper-catalyzed benzylic amination by chloramine-T conducted by Barman et al. (2010) could provide insights into potential catalytic or synthetic applications of this compound, given its amine functionality (Barman et al., 2010).
Lastly, the work by Bates et al. (2002) on CO2 capture by a task-specific ionic liquid might hint at potential environmental applications of this compound, especially in the design of new materials for gas capture or sequestration (Bates et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
This compound acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Biochemical Analysis
Biochemical Properties
N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is known to be a dopamine β-hydroxylase inhibitor . Dopamine β-hydroxylase is an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound can affect the levels of these neurotransmitters in the body, potentially impacting various biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine β-hydroxylase. By binding to this enzyme, it inhibits its activity, preventing the conversion of dopamine to norepinephrine . This can lead to changes in gene expression and cellular function.
Metabolic Pathways
Given its role as a dopamine β-hydroxylase inhibitor, it may be involved in the metabolic pathways of neurotransmitters .
properties
IUPAC Name |
N-(3-phenylprop-2-ynyl)butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOWLKUIIPNFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC#CC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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